molecular formula C22H46NO3+ B12654658 Ethanol, 2,2'-((2-(isooctyloxy)ethyl)imino)bis- CAS No. 92379-53-8

Ethanol, 2,2'-((2-(isooctyloxy)ethyl)imino)bis-

Cat. No.: B12654658
CAS No.: 92379-53-8
M. Wt: 372.6 g/mol
InChI Key: ZAATVVITGANLPX-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis-: is a complex organic compound characterized by the presence of an ethanol backbone with an imino group and an isooctyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- typically involves the reaction of ethanol derivatives with isooctyl alcohol and an appropriate imino precursor. The reaction conditions often require:

    Solvent: Ethanol or another suitable organic solvent.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

    Time: Several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The imino and isooctyloxy groups can participate in substitution reactions, where other functional groups replace these substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isooctyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2,2’-((2-(acetyloxy)ethyl)imino)bis-: Similar structure but with an acetyloxy group instead of an isooctyloxy group.

    Ethanol, 2,2’-((2-(dimethylamino)ethyl)imino)bis-: Contains a dimethylamino group, leading to different chemical properties and reactivity.

    Ethanol, 2,2’-((2-(methoxy)ethyl)imino)bis-: Features a methoxy group, affecting its solubility and interactions.

Uniqueness

Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- is unique due to the presence of the isooctyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s hydrophobicity and may influence its biological activity and industrial applications.

Properties

CAS No.

92379-53-8

Molecular Formula

C22H46NO3+

Molecular Weight

372.6 g/mol

IUPAC Name

2-hydroxyethyl-[2-(6-methylheptoxy)ethyl]-[2-(6-methylheptoxy)ethylidene]azanium

InChI

InChI=1S/C22H46NO3/c1-21(2)11-7-5-9-17-25-19-14-23(13-16-24)15-20-26-18-10-6-8-12-22(3)4/h14,21-22,24H,5-13,15-20H2,1-4H3/q+1

InChI Key

ZAATVVITGANLPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCC[N+](=CCOCCCCCC(C)C)CCO

Origin of Product

United States

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